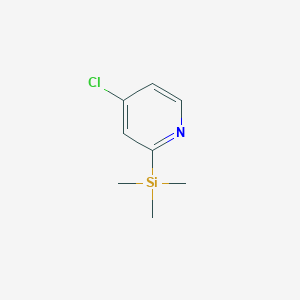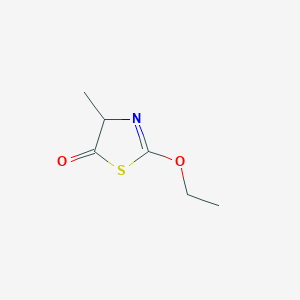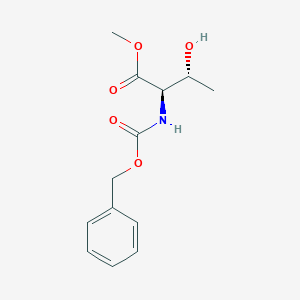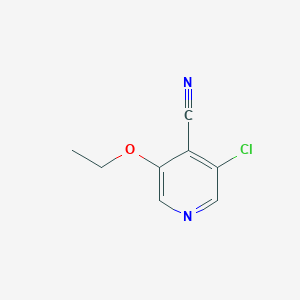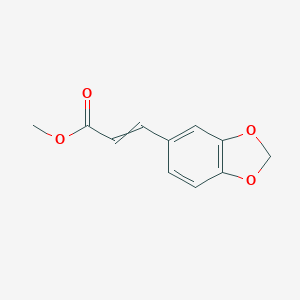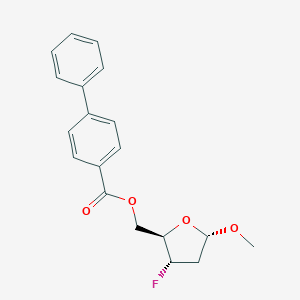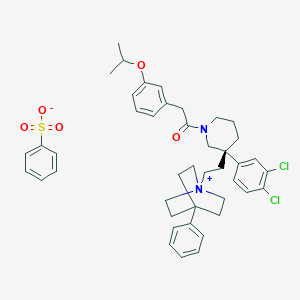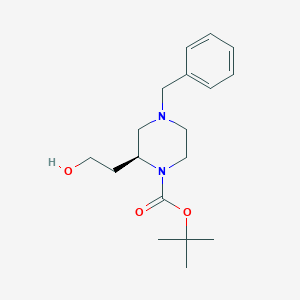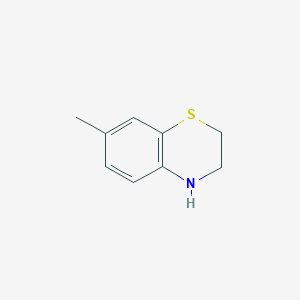
3,4-Dihydro-7-methyl-2H-1,4-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-7-methyl-2H-1,4-benzothiazine is a compound that belongs to the class of benzothiazines, which are heterocyclic compounds containing a benzene ring fused to a thiazine ring. These compounds are of interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzothiazine derivatives has been explored in various studies. For instance, a novel synthesis route for 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides has been reported, which involves the condensation of substituted 2-amino-3/5-chlorobenzenethiol with compounds containing an active methylene group . Another study describes a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, which was used as a precursor for the synthesis of quaternary ammonium derivatives with potential antiosteoarthritis properties .
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives is characterized by the presence of a benzene ring fused to a thiazine ring. The substitution pattern on these rings can significantly influence the biological activity of these compounds. For example, the synthesis and evaluation of 7-phenoxy-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors have been reported, where the impact of substitution on the phenoxy ring and the nitrogen atom was examined .
Chemical Reactions Analysis
Benzothiazine derivatives can undergo various chemical reactions, including oxidative cyclization and substitution reactions. A study has shown the formation of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines through molecular iodine-mediated oxidative cyclization with new C-N and S-N bond formation . Another research describes the reaction of 2-chloro derivatives of benzothiazines with electron-rich heterocycles under basic catalysis, leading to substitution products and, in some cases, intermolecular cyclization to form spiro compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential applications in drug development. The antiproliferative and antifungal activities of some benzothiazine derivatives have been evaluated, demonstrating the importance of the 4H-3,1-benzothiazine skeleton in biological activity . Additionally, the synthesis of novel biologically active benzothiazine derivatives with antibacterial and radical scavenging activities has been reported, highlighting the versatility of these compounds .
Applications De Recherche Scientifique
Synthetic Strategies and Chemical Properties
1,4-Benzothiazines (1,4-Bs), including derivatives like 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine, are crucial heterocyclic compounds with versatile biological activities. Researchers have developed numerous synthetic routes for these compounds, highlighting their importance in medicinal chemistry due to their effectiveness across various mechanisms. The structure-activity relationship (SAR) analysis of 1,4-Bs demonstrates their significant potential in regulating different types of cancers, among other biological activities (Rai et al., 2017). Additionally, synthetic strategies for benzothiazines, including the use of 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones, have been highlighted, showcasing the yield potential of these methods (Mir, Dar, & Dar, 2020).
Biological Activities and Therapeutic Potential
Benzothiazines exhibit a wide array of therapeutic activities, including but not limited to, antimicrobial, anti-inflammatory, analgesic, and potential anticancer properties. Various studies have focused on developing benzothiazine analogues due to their high reactivity and significant therapeutic potential. The exploration of novel benzothiazine derivatives continues to contribute to the development of therapeutically active agents (Rajiv et al., 2017).
Antifungal and immunomodulating activities have been observed in 1,4-benzothiazine azole derivatives, suggesting their dual role in therapeutic interventions. Their capability to stimulate the immune response alongside direct antifungal effects indicates their potential in enhancing in vivo efficacy (Schiaffella & Vecchiarelli, 2001).
Medicinal Chemistry and Drug Discovery
The structural diversity of benzothiazine derivatives has been a cornerstone in drug research, with compounds showing activity against a broad range of targets. Benzothiazepines, in particular, have been studied for their various bioactivities, suggesting the importance of the benzothiazine moiety in the discovery of new pharmacological agents (Dighe et al., 2015). Furthermore, the exploration of benzothiazoles in medicinal chemistry has revealed their broad spectrum of biological activities, making them integral to the development of new therapeutic agents (Keri et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that benzothiazine derivatives, which include 3,4-dihydro-7-methyl-2h-1,4-benzothiazine, have been found to exhibit significant biological and pharmaceutical activities . These compounds have been studied for their anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic properties .
Mode of Action
Benzothiazine derivatives are known to interact with various types of reactions such as n-alkylation, electrophilic substitution, and nitrating . These interactions can lead to changes in the cellular environment, potentially influencing the activity of the compound.
Biochemical Pathways
Benzothiazine derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Benzothiazine derivatives have been found to exhibit significant biological and pharmaceutical activities , suggesting that they may have a range of molecular and cellular effects.
Action Environment
It is known that the benzothiazine core has several active sites, providing great responsiveness, making it an excellent heterocyclic precursor in the synthesis of new heterocyclic systems . This suggests that the compound’s action may be influenced by its chemical environment.
Analyse Biochimique
Biochemical Properties
3,4-Dihydro-7-methyl-2H-1,4-benzothiazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter gene expression profiles, leading to changes in the production of various proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, influencing their function. For instance, it has been reported to intercalate into DNA, disrupting the normal function of the genetic material . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism . Additionally, it can interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific tissues . The localization and accumulation of this compound can influence its biological activity, as it may exert its effects more prominently in tissues where it is highly concentrated .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production .
Propriétés
IUPAC Name |
7-methyl-3,4-dihydro-2H-1,4-benzothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXAXMOFJECFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

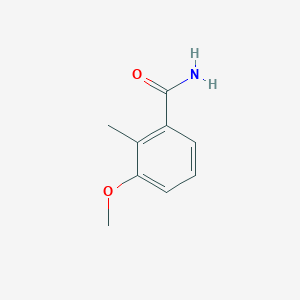

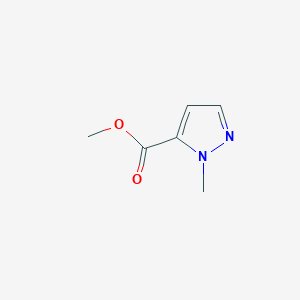
![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)
